2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2S2 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.09482354 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of F2964-3759 is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a key factor in the development of Non-Small Cell Lung Cancer (NSCLC) and plays a crucial role in the cancer’s development and progression .
Mode of Action
F2964-3759 is a potent, orally bioavailable inhibitor that targets EGFR . Its mode of action involves inhibiting the activity of EGFR tyrosine kinase, which is frequently overactive in NSCLC due to specific mutations . By inhibiting the activity of the mutant EGFR tyrosine kinase, F2964-3759 heralds a transformative approach to cancer treatment .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by F2964-3759 affects the downstream signaling pathways involved in cell proliferation, survival, and differentiation . This results in the suppression of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
The pharmacokinetic properties of F2964-3759 are currently under investigation . Preliminary data suggests that it has favorable pharmacokinetic profiles, including effective oral bioavailability .
Result of Action
The molecular and cellular effects of F2964-3759’s action include the inhibition of cancer cell proliferation and the induction of apoptosis . Early results from clinical trials indicate significant anti-tumor activity alongside manageable adverse effects .
Action Environment
The action, efficacy, and stability of F2964-3759 can be influenced by various environmental factors. One of the key factors is the blood-brain barrier (BBB). F2964-3759 has the capability to penetrate the BBB, enabling it to reach and affect tumor cells within the brain . This is particularly crucial given the prevalence of brain metastases in NSCLC patients, especially those with EGFR mutations .
Propiedades
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2S2/c1-13-3-5-15(6-4-13)18-11-25-22(32-12-19(30)26-21-28-27-14(2)33-21)29(18)16-7-9-17(10-8-16)31-20(23)24/h3-11,20H,12H2,1-2H3,(H,26,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHQRCVHDEZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.